molecular formula C11H16S B13325791 1-(4-Ethylphenyl)propane-1-thiol

1-(4-Ethylphenyl)propane-1-thiol

Cat. No.: B13325791
M. Wt: 180.31 g/mol
InChI Key: DOUXSNYLAFWLKM-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)propane-1-thiol is an organic compound with the molecular formula C11H16S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)propane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol. Another method includes the reaction of 4-ethylbenzyl bromide with sodium hydrosulfide under basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using iodine or hydrogen peroxide to form the corresponding disulfide.

    Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and hydrochloric acid.

    Substitution: Thiols can participate in nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form thioethers.

Common Reagents and Conditions:

    Oxidation: Iodine (I2), hydrogen peroxide (H2O2)

    Reduction: Zinc (Zn), hydrochloric acid (HCl)

    Substitution: Alkyl halides, base (e.g., sodium hydroxide)

Major Products Formed:

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Thioethers

Scientific Research Applications

1-(4-Ethylphenyl)propane-1-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of thiol-disulfide exchange reactions.

    Biology: Investigated for its role in biological systems, particularly in redox biology and protein folding.

    Medicine: Explored for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)propane-1-thiol involves its thiol group, which can participate in redox reactions and form disulfide bonds. These reactions are crucial in various biological processes, including the stabilization of protein structures through disulfide bridges. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules.

Comparison with Similar Compounds

  • Ethanethiol (C2H6S)
  • Butanethiol (C4H10S)
  • 1-Butanethiol (C4H10S)

Each of these thiols has unique properties that make them suitable for different applications in research and industry.

Properties

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

1-(4-ethylphenyl)propane-1-thiol

InChI

InChI=1S/C11H16S/c1-3-9-5-7-10(8-6-9)11(12)4-2/h5-8,11-12H,3-4H2,1-2H3

InChI Key

DOUXSNYLAFWLKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(CC)S

Origin of Product

United States

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